N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
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Description
N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C29H26BrN7O5S and its molecular weight is 664.54. The purity is usually 95%.
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Biological Activity
N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that incorporates various heterocycles known for their diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The compound can be dissected into several functional groups:
- Pyrazole ring : Known for anti-inflammatory and anti-cancer properties.
- Triazole moiety : Commonly associated with antifungal and antibacterial activities.
- Nitrobenzamide : Often enhances bioactivity through electron-withdrawing effects.
Molecular Formula
Molecular Weight
Antitumor Activity
Research indicates that compounds featuring both pyrazole and triazole rings exhibit significant antitumor activity. A study highlighted that structural variations in these rings can modulate biological properties towards enhanced antitumor efficacy. For example, derivatives of pyrazole have shown inhibitory effects on tubulin polymerization, a critical process in cancer cell division .
Antimicrobial Properties
Compounds with similar structural characteristics have demonstrated broad-spectrum antimicrobial activity. The incorporation of a triazole ring has been linked to enhanced antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of various fungal strains, suggesting that our compound may exhibit similar activity .
Anti-inflammatory Effects
The nitro group in the benzamide structure is known to contribute to anti-inflammatory effects. Compounds with this feature have been reported to surpass standard anti-inflammatory medications like diclofenac in efficacy . The presence of the pyrazole moiety further supports this activity by potentially inhibiting inflammatory pathways.
Study 1: Antitumor Mechanism
In a recent investigation, a series of pyrazole-triazole hybrids were synthesized and evaluated for their antitumor properties against breast cancer cell lines. The study revealed that these compounds inhibited cell proliferation through the induction of apoptosis and disruption of microtubule dynamics, primarily due to their interaction with tubulin .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various substituted triazoles against clinical isolates of bacteria and fungi. The results indicated that compounds with bromophenyl and methoxyphenyl substitutions exhibited potent antimicrobial effects, significantly inhibiting the growth of resistant strains .
Data Tables
Properties
IUPAC Name |
N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26BrN7O5S/c1-35-26(16-31-28(39)20-5-11-22(12-6-20)37(40)41)32-33-29(35)43-17-27(38)36-25(19-7-13-23(42-2)14-8-19)15-24(34-36)18-3-9-21(30)10-4-18/h3-14,25H,15-17H2,1-2H3,(H,31,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUHWJIDAACEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrN7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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